molecular formula C9H11ClN2 B3133685 3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline CAS No. 39715-69-0

3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline

Cat. No.: B3133685
CAS No.: 39715-69-0
M. Wt: 182.65 g/mol
InChI Key: JUIICKYDIBJHSR-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound with the molecular formula C9H11ClN2. It is a derivative of cinnoline, characterized by the presence of a chlorine atom at the third position and a methyl group at the sixth position on the cinnoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with 2-methylcyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5,6,7,8-tetrahydrocinnoline
  • 6-Methyl-5,6,7,8-tetrahydrocinnoline
  • 3-Chloro-6-methylquinoline

Uniqueness

3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline is unique due to the specific combination of a chlorine atom and a methyl group on the cinnoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-6-2-3-8-7(4-6)5-9(10)12-11-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIICKYDIBJHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN=C(C=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
Reactant of Route 2
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
Reactant of Route 3
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
Reactant of Route 4
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
Reactant of Route 5
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
Reactant of Route 6
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline

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